Cyclohexanecarboxylate spectral data analysis (NMR, IR, Mass Spec)
Cyclohexanecarboxylate spectral data analysis (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Cyclohexanecarboxylates
This technical guide provides a comprehensive overview of the spectral data for cyclohexanecarboxylates, focusing on the common analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended as a valuable resource for researchers, scientists, and drug development professionals for the identification and characterization of this class of compounds. For the purposes of this guide, specific data for methyl and ethyl cyclohexanecarboxylate will be presented as representative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a cyclohexanecarboxylate, ¹H and ¹³C NMR provide distinct signals for the cyclohexane (B81311) ring and the ester functional group.
¹H NMR Spectral Data
The ¹H NMR spectrum of a cyclohexanecarboxylate will show characteristic signals for the protons on the cyclohexane ring and the protons of the alcohol moiety of the ester. The protons on the cyclohexane ring often appear as complex multiplets due to spin-spin coupling.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexane Protons (axial & equatorial) | 1.20 - 2.50 | Multiplet |
| -O-CH₂- (Ethyl Ester) | ~4.1 | Quartet |
| -O-CH₃ (Methyl Ester) | ~3.6 | Singlet |
| -CH₃ (Ethyl Ester) | ~1.25 | Triplet |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~175 |
| Cyclohexane C1 (attached to C=O) | ~43 |
| Cyclohexane C2, C6 | ~29 |
| Cyclohexane C3, C5 | ~25 |
| Cyclohexane C4 | ~26 |
| -O-CH₂- (Ethyl Ester) | ~60 |
| -O-CH₃ (Methyl Ester) | ~51 |
| -CH₃ (Ethyl Ester) | ~14 |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like ethyl cyclohexanecarboxylate.[2]
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.
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Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
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¹H NMR Acquisition:
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Acquire the spectrum using a standard one-pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
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A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Esters like cyclohexanecarboxylates show characteristic absorption bands.[4]
IR Spectral Data
The IR spectrum of a cyclohexanecarboxylate is dominated by the strong carbonyl stretch of the ester group and the C-H stretches of the cyclohexane ring.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 2950 | Strong |
| C=O stretch (ester) | 1735 - 1750 | Very Strong |
| C-O stretch | 1150 - 1250 | Strong |
| CH₂ bend | ~1450 | Medium |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
The following protocol is for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.[3]
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Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[5]
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Sample Application: Place a small drop of the liquid cyclohexanecarboxylate sample onto the center of the ATR crystal, ensuring the crystal is completely covered.[3]
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Data Acquisition: Acquire the spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum should be baseline-corrected, and the significant peaks should be labeled with their respective wavenumbers.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[6] It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.[7]
Mass Spectral Data (Electron Ionization)
Under electron ionization (EI), cyclohexanecarboxylates undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, along with several key fragment ions.
| m/z Value | Proposed Fragment Ion | Comments |
| 156 | [C₉H₁₆O₂]⁺ | Molecular ion for ethyl cyclohexanecarboxylate.[8] |
| 128 | [C₈H₁₂O₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) from ethyl ester via McLafferty rearrangement. |
| 111 | [C₇H₁₁O]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from ethyl ester. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
| 55 | [C₄H₇]⁺ | Base peak, resulting from fragmentation of the cyclohexane ring.[9] |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like cyclohexanecarboxylates.
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
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GC-MS Instrument Parameters (Illustrative):
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Gas Chromatograph (GC):
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Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
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Inlet Temperature: 250 °C.[9]
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Injection Mode: Split or splitless.
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Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[9]
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Mass Spectrometer (MS):
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Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.
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Data Analysis: Identify the peak corresponding to the cyclohexanecarboxylate. Analyze the mass spectrum by identifying the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.
Visualized Workflows and Pathways
Logical Workflow for Spectral Analysis
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 1H NMR [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
